

Validating the On-Target Activity of ND-2158 with CRISPR: A Comparative Guide

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Compound of Interest

Compound Name: ND-2158

Cat. No.: B10773876

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the IRAK4 inhibitor **ND-2158** with alternative compounds and details a CRISPR-based workflow to validate its on-target activity. The information is intended for researchers and professionals in the fields of drug discovery and development.

Introduction to ND-2158 and its Target: IRAK4

ND-2158 is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response.^{[1][2][3]} Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, particularly those with mutations in the MyD88 adapter protein.^{[1][4]} **ND-2158** acts as a competitive inhibitor, binding to the ATP pocket of IRAK4 and thereby blocking its kinase activity.^[1] This inhibition leads to the downregulation of downstream signaling cascades, primarily the NF-κB and JAK-STAT3 pathways, resulting in reduced production of pro-inflammatory cytokines.^{[1][4][5]}

Comparative Analysis of IRAK4 Inhibitors

The following table summarizes the in vitro potency of **ND-2158** in comparison to other known IRAK4 inhibitors. This data is essential for evaluating the relative efficacy of these compounds.

Compound	Type	Target	K _i (nM)	IC ₅₀ (nM)	Cell-Based Assay IC ₅₀ (nM)
ND-2158	Small Molecule	IRAK4	1.3[1]	-	~100 (LPS-induced TNFα in hWBC)[6]
ND-2110	Small Molecule	IRAK4	7.5[7][8]	-	~200 (LPS-induced TNFα in hWBC)[6]
ND-346	Small Molecule	IRAK4	50[7][8]	-	-
PF-06650833	Small Molecule	IRAK4	-	0.52[9][10]	-
BAY 1834845 (Zabedostertib)	Small Molecule	IRAK4	-	3.55[9][11]	-
AZ1495	Small Molecule	IRAK4	-	5 (IRAK4), 23 (IRAK1)[11]	-
Emavusertib (CA-4948)	Small Molecule	IRAK4	-	<50[4]	-
KT-474	PROTAC Degradar	IRAK4	-	-	0.88 (DC ₅₀ , IRAK4 degradation) [12]

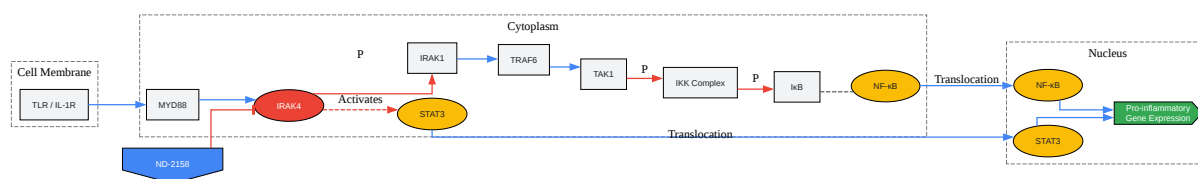
Validating ND-2158 On-Target Activity Using CRISPR-Cas9

CRISPR-Cas9 technology offers a precise method to validate that the biological effects of **ND-2158** are a direct result of IRAK4 inhibition. By creating a knockout (KO) of the IRAK4 gene,

researchers can compare the phenotype of the KO cells with that of wild-type (WT) cells treated with **ND-2158**. A similar phenotypic outcome would strongly support the on-target activity of the compound.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.

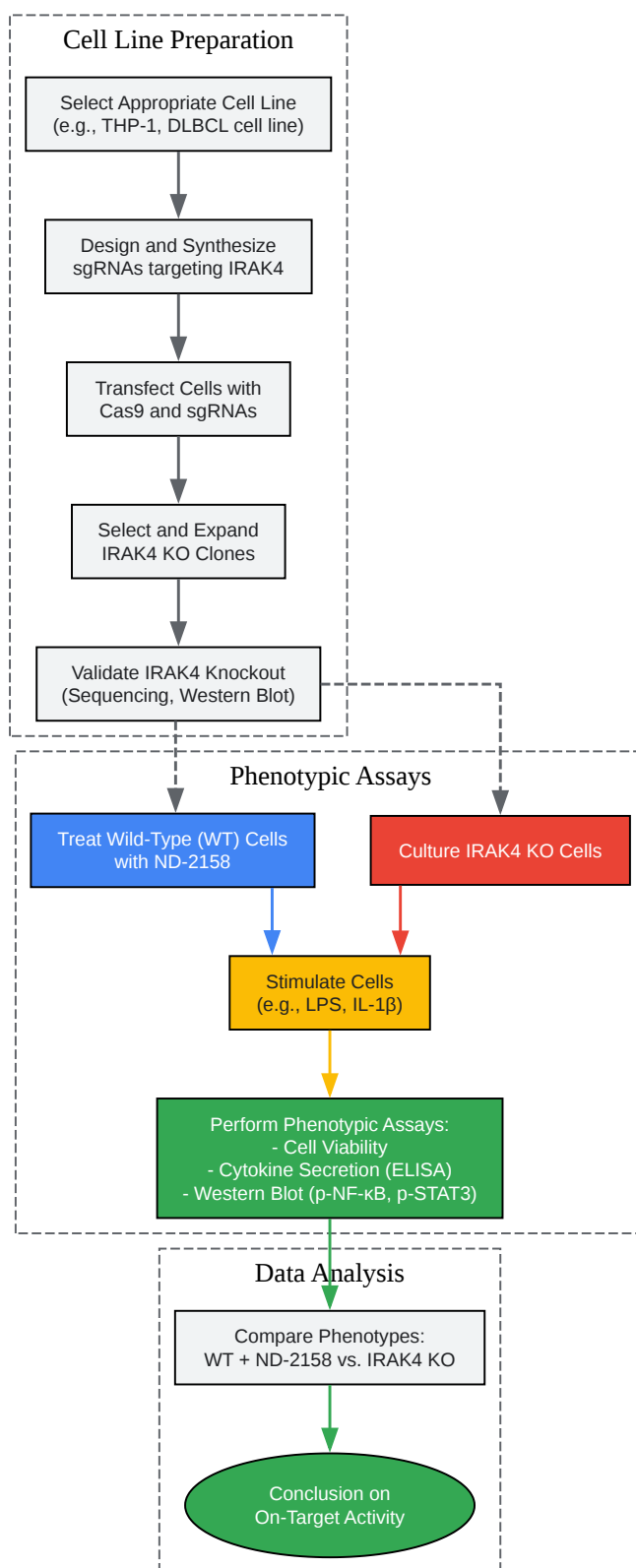


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Caption: IRAK4 signaling pathway and the inhibitory action of **ND-2158**.

Experimental Workflow for CRISPR-Based Validation

The following diagram outlines the key steps for validating the on-target activity of **ND-2158** using CRISPR-Cas9.



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